methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a diazaspiro nonane ring and a carboxylate group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with altered functional groups.
Scientific Research Applications
Methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate specific biochemical pathways.
Medicine: The compound is explored for its potential therapeutic properties. It may be investigated as a lead compound in drug discovery efforts.
Industry: In industrial applications, the compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate include other spirocyclic compounds with diazaspiro structures. Examples include:
- Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-6-carboxylate
- Ethyl 2,4-dioxo-1,3-diazaspiro[4.4]nonane-6-carboxylate
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both diazaspiro and carboxylate functional groups. This combination imparts distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
2758005-33-1 |
---|---|
Molecular Formula |
C9H12N2O4 |
Molecular Weight |
212.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.